molecular formula C6H11ClN2O2 B2975886 1-(2-Chloro-propionyl)-3-ethyl-urea CAS No. 554426-65-2

1-(2-Chloro-propionyl)-3-ethyl-urea

Cat. No. B2975886
CAS RN: 554426-65-2
M. Wt: 178.62
InChI Key: MKAFVVKIXBOGSF-UHFFFAOYSA-N
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Description

2-Chloropropionyl chloride is an organic compound with the formula CH3CHClCOCl . It’s used as a reagent in the chemical surface functionalization of parylene C .


Synthesis Analysis

The preparation method of 2-chloro-propionyl chloride involves several steps, including the use of a catalyst and a free radical trapping agent .


Molecular Structure Analysis

The molecular formula of 2-Chloropropionyl chloride is C3H4Cl2O . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

2-Chloropropionyl chloride is an important bifunctional reagent. It is capable of acylation and possesses a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution and serves as a masked vinyl group .


Physical And Chemical Properties Analysis

2-Chloropropionyl chloride is a colorless liquid with a density of 1.308 g/mL at 25 °C (lit.) . It has a boiling point of 109-111 °C (lit.) .

Scientific Research Applications

Mechanism of Amide Formation for Bioconjugation

One significant application of related compounds is in the study of amide formation mechanisms, crucial for bioconjugation in aqueous media. Nakajima and Ikada (1995) explored how carbodiimide facilitates the amide bond formation between carboxylic acids and amines, highlighting the stability of these compounds in neutral and higher pH environments and their reactivity with carboxyl groups within a specific pH range (Nakajima & Ikada, 1995).

Urea-Fluoride Interaction and Proton Transfer

Boiocchi et al. (2004) investigated the nature of urea-fluoride interaction, revealing the process of incipient and definitive proton transfer. This study underscores the interaction between ureas and fluoride ions, which can lead to the deprotonation of urea, an aspect critical for understanding urea's behavior in various chemical environments (Boiocchi et al., 2004).

Pharmacological Research Tools

The discovery of nonpeptide agonists of the GPR14/urotensin-II receptor by Croston et al. (2002) demonstrates the potential of certain urea derivatives as pharmacological research tools and drug leads. This highlights the therapeutic potential of urea derivatives in targeting specific receptors (Croston et al., 2002).

Synthesis of Compounds with Benz[h]imidazo[1,2‐c]quinazoline Ring System

Petridou-Fischer and Papadopoulos (1984) developed a methodology for synthesizing compounds with the benz[h]imidazo[1,2‐c]quinazoline ring system, showcasing the versatility of urea derivatives in facilitating complex chemical reactions and the formation of intricate molecular structures (Petridou-Fischer & Papadopoulos, 1984).

Genetic Engineering of Yeast Producing No Urea

Kitamoto et al. (1991) explored the genetic engineering of a sake yeast strain to produce no urea, demonstrating the application of urea-related research in minimizing the production of potentially carcinogenic compounds in food and beverages (Kitamoto et al., 1991).

Safety and Hazards

2-Chloropropionyl chloride is a flammable liquid and vapor. It’s harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

2-chloro-N-(ethylcarbamoyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O2/c1-3-8-6(11)9-5(10)4(2)7/h4H,3H2,1-2H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAFVVKIXBOGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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